(4-(5-Methylpyridin-2-yl)phenyl)methanol
Overview
Description
(4-(5-Methylpyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, a heterocyclic aromatic organic compound, and phenylmethanol, an aromatic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Methylpyridin-2-yl)phenyl)methanol typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reagents: 5-methyl-2-pyridinecarboxaldehyde, phenylmagnesium bromide, water for hydrolysis
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-(5-Methylpyridin-2-yl)benzaldehyde or 4-(5-Methylpyridin-2-yl)benzoic acid
Reduction: 4-(5-Methylpyridin-2-yl)phenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(5-Methylpyridin-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(5-Methylpyridin-2-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
4-(2-Pyridyl)phenylmethanol: Similar structure but without the methyl group on the pyridine ring.
4-(3-Methylpyridin-2-yl)phenylmethanol: Methyl group positioned differently on the pyridine ring.
4-(5-Methylpyridin-2-yl)benzaldehyde: Oxidized form of the compound.
Uniqueness: (4-(5-Methylpyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets and distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
[4-(5-methylpyridin-2-yl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXTWDXKVVFJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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